4-(3-Bromobenzyl)piperidin-4-ol
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Overview
Description
4-(3-Bromobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)piperidin-4-ol typically involves the reaction of 3-bromobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-ol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromobenzyl)piperidin-4-one.
Reduction: Formation of 4-(3-Benzyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromobenzyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound is known to interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)piperidin-4-ol
- 4-(3-Chlorobenzyl)piperidin-4-ol
- 4-(3-Fluorobenzyl)piperidin-4-ol
Uniqueness
4-(3-Bromobenzyl)piperidin-4-ol is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |
InChI Key |
AUHJOXDMSQXVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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